molecular formula C21H27N3O2 B382349 (1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(3,4-DIMETHOXYPHENYL)ETHAN-1-IMINE

(1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(3,4-DIMETHOXYPHENYL)ETHAN-1-IMINE

Cat. No.: B382349
M. Wt: 353.5g/mol
InChI Key: VTEDSZHAUJBTBA-XLNRJJMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(3,4-DIMETHOXYPHENYL)ETHAN-1-IMINE is a complex organic compound that features a piperazine ring substituted with a benzyl group and a dimethoxyphenyl ethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(3,4-DIMETHOXYPHENYL)ETHAN-1-IMINE typically involves the condensation of 4-benzylpiperazine with 3,4-dimethoxybenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(3,4-DIMETHOXYPHENYL)ETHAN-1-IMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(3,4-DIMETHOXYPHENYL)ETHAN-1-IMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(3,4-DIMETHOXYPHENYL)ETHAN-1-IMINE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-benzylpiperazine: Shares the piperazine ring and benzyl group but lacks the dimethoxyphenyl ethylidene moiety.

    3,4-dimethoxybenzaldehyde: Contains the dimethoxyphenyl group but lacks the piperazine ring and benzyl group.

Uniqueness

(1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(3,4-DIMETHOXYPHENYL)ETHAN-1-IMINE is unique due to its combination of structural features, which confer specific chemical and biological properties not found in the individual components or other similar compounds.

Properties

Molecular Formula

C21H27N3O2

Molecular Weight

353.5g/mol

IUPAC Name

(Z)-N-(4-benzylpiperazin-1-yl)-1-(3,4-dimethoxyphenyl)ethanimine

InChI

InChI=1S/C21H27N3O2/c1-17(19-9-10-20(25-2)21(15-19)26-3)22-24-13-11-23(12-14-24)16-18-7-5-4-6-8-18/h4-10,15H,11-14,16H2,1-3H3/b22-17-

InChI Key

VTEDSZHAUJBTBA-XLNRJJMWSA-N

Isomeric SMILES

C/C(=N/N1CCN(CC1)CC2=CC=CC=C2)/C3=CC(=C(C=C3)OC)OC

SMILES

CC(=NN1CCN(CC1)CC2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC(=NN1CCN(CC1)CC2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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